N-(2-(1H-Indol-3-yl)ethyl)adenosine
Overview
Description
“N-(2-(1H-Indol-3-yl)ethyl)adenosine” is a compound that has been studied in the context of auxin metabolism . It mimics the adenylated intermediate of the IAA-conjugation reaction . This compound is also known as Adenosine-5’- [2- (1H-indol-3-yl)ethyl]phosphate (AIEP) .
Synthesis Analysis
The synthesis of “N-(2-(1H-Indol-3-yl)ethyl)adenosine” involves the reaction between tryptamine and naproxen . AIEP is proposed to compete with the binding of MgATP and IAA in the initial stages of catalysis .Molecular Structure Analysis
The molecular structure of “N-(2-(1H-Indol-3-yl)ethyl)adenosine” has been analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .Chemical Reactions Analysis
“N-(2-(1H-Indol-3-yl)ethyl)adenosine” is involved in the IAA-conjugation reaction, an important process for the regulation of auxin levels in plants . It mimics the adenylated intermediate of this reaction and competes with the binding of MgATP and IAA in the initial stages of catalysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-(1H-Indol-3-yl)ethyl)adenosine” have been characterized. It is a white solid with a melting point of 114–115 °C .Scientific Research Applications
Adenosine Receptors and TNF-alpha Production : Adenosine regulates physiological processes via A(1), A(2A), A(2B), and A(3) receptors. A study by Zhang et al. (2005) showed that adenosine analogues inhibit TNF-alpha production in lipopolysaccharide-activated monocytes, primarily through A(2A) receptor activation (Zhang et al., 2005).
Structure-Activity Relationships of Adenosine Derivatives : Research by Adachi et al. (2007) focused on synthesizing and studying 2, N6, and 5'-substituted adenosine derivatives. They identified potent agonists of the human A2BAR, suggesting applications in drug design (Adachi et al., 2007).
Oligonucleotide Hybridization : Saneyoshi et al. (2008) synthesized 2′-O-(1H-tetrazol-5-yl)ethyl-modified adenosines, finding that these modifications reduce hybridization affinity in oligonucleotides, which is significant for understanding nucleic acid interactions (Saneyoshi et al., 2008).
GABA Transport Regulation by Adenosine Receptors : Cristóvão-Ferreira et al. (2009) demonstrated that adenosine A2A receptors enhance GABA transport into nerve terminals, highlighting the intricate role of adenosine in neurotransmitter regulation (Cristóvão-Ferreira et al., 2009).
Coronary Microvascular Dilation and Adenosine Receptors : A study by Hein et al. revealed that adenosine A2A receptors mediate coronary microvascular dilation, indicating their potential role in cardiovascular treatments (Hein et al., 1999).
Cardiac Electrophysiology and Adenosine : Lerman and Belardinelli (1991) discussed adenosine's potent electrophysiologic effects, particularly its role in cardiac arrhythmias and its potential as an antiarrhythmic agent (Lerman & Belardinelli, 1991).
Future Directions
properties
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[2-(1H-indol-3-yl)ethylamino]purin-9-yl]oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4/c27-8-14-16(28)17(29)20(30-14)26-10-25-15-18(23-9-24-19(15)26)21-6-5-11-7-22-13-4-2-1-3-12(11)13/h1-4,7,9-10,14,16-17,20,22,27-29H,5-6,8H2,(H,21,23,24)/t14-,16-,17-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCNEMXXKWZPHR-WVSUBDOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40961808 | |
Record name | N-[2-(1H-Indol-3-yl)ethyl]-9-pentofuranosyl-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40961808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
A2AR-agonist-1 | |
CAS RN |
41552-95-8 | |
Record name | Adenosine, N-(2-(1H-indol-3-yl)ethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041552958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-(1H-Indol-3-yl)ethyl]-9-pentofuranosyl-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40961808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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